molecular formula C13H20N2O B14489670 Benzenepropanamide, N-(2-(dimethylamino)ethyl)- CAS No. 63224-24-8

Benzenepropanamide, N-(2-(dimethylamino)ethyl)-

Cat. No.: B14489670
CAS No.: 63224-24-8
M. Wt: 220.31 g/mol
InChI Key: VEVNIWBGQJFGND-UHFFFAOYSA-N
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Description

Benzenepropanamide, N-(2-(dimethylamino)ethyl)- is an organic compound with the molecular formula C13H21N3O. It is a derivative of benzenepropanamide, where the amide nitrogen is substituted with a 2-(dimethylamino)ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamide, N-(2-(dimethylamino)ethyl)- typically involves the reaction of benzenepropanamide with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenepropanamide, N-(2-(dimethylamino)ethyl)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamide, N-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

Benzenepropanamide, N-(2-(dimethylamino)ethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanamide, N-(2-(dimethylamino)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule. The dimethylamino group plays a crucial role in modulating the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanamide: The parent compound without the dimethylaminoethyl substitution.

    N-(2-(Dimethylamino)ethyl)benzamide: A similar compound with a different substitution pattern on the benzene ring.

    N-(2-(Dimethylamino)ethyl)acetamide: A smaller analog with an acetamide group instead of a propanamide group.

Uniqueness

Benzenepropanamide, N-(2-(dimethylamino)ethyl)- is unique due to the presence of both the benzene ring and the dimethylaminoethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

63224-24-8

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C13H20N2O/c1-15(2)11-10-14-13(16)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,14,16)

InChI Key

VEVNIWBGQJFGND-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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